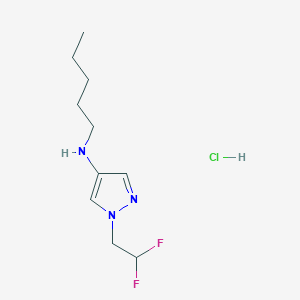
1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride is a compound of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process might include the preparation of intermediate compounds, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: It serves as a probe for studying biological processes involving fluorinated compounds, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as increased stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with the target molecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and are used in similar applications, such as medicinal chemistry and materials science.
1,1-difluoroethylated aromatics: These compounds also feature difluoroethyl groups and are important in the development of pharmaceuticals and agrochemicals.
Uniqueness
1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which combines the properties of the difluoroethyl group with the pyrazole ring and pentylamine chain. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H18ClF2N3 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-2-3-4-5-13-9-6-14-15(7-9)8-10(11)12;/h6-7,10,13H,2-5,8H2,1H3;1H |
InChI Key |
NJXBTASNAXSZBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1)CC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine](/img/structure/B12236830.png)
![4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine](/img/structure/B12236835.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12236847.png)
![3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B12236851.png)
![5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12236853.png)
![6-cyclopropyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B12236858.png)

![4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12236879.png)

![4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12236884.png)
![2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12236886.png)
![N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12236888.png)

![2-[(2-Fluorophenoxy)methyl]oxolane](/img/structure/B12236907.png)
